molecular formula C8H7BrClNO B14080078 N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine CAS No. 136978-96-6

N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine

Cat. No.: B14080078
CAS No.: 136978-96-6
M. Wt: 248.50 g/mol
InChI Key: UXUYADQBOMGCBR-UHFFFAOYSA-N
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Description

N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine is a chemical reagent of significant interest in pharmaceutical and medicinal chemistry research. This compound is an oxime derivative and a close structural analog of N-[2-Bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine (CAS 334709-76-1) . Based on studies of highly similar N-(2-bromo-phenyl)benzamide derivatives, this class of compounds demonstrates promising biological activities, making them valuable scaffolds for developing new therapeutic agents . Primary research applications are anticipated in the fields of infectious disease and immunology. The compound's potential mechanism of action may involve the inhibition of key bacterial enzymes or inflammatory proteases. Research on analogous molecules has shown notable efficacy against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, similar compounds have exhibited potent in vitro anti-inflammatory activity through protease inhibition, with demonstrated IC50 values significantly lower than those of standard controls like acetylsalicylic acid . This suggests its value as a lead compound for investigating novel anti-inflammatory pathways. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

136978-96-6

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

N-[2-bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C8H7BrClNO/c9-5-8(11-12)6-1-3-7(10)4-2-6/h1-4,12H,5H2

InChI Key

UXUYADQBOMGCBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NO)CBr)Cl

Origin of Product

United States

Preparation Methods

N-Bromosuccinimide (NBS) in Acetonitrile

A refluxed mixture of 1-(4-chlorophenyl)ethanone (6.00 g, 35.2 mmol), NBS (6.92 g, 38.7 mmol), and p-toluenesulfonic acid (10.46 g, 60.8 mmol) in acetonitrile (200 mL) under nitrogen achieves 93% yield after 2 hours. The reaction proceeds via acid-catalyzed enolization, followed by electrophilic bromination. Workup involves dichloromethane extraction and silica gel chromatography.

Key Data Table: Bromination Methods Comparison

Method Reagents Solvent Temp (°C) Time (h) Yield (%)
NBS/p-TsOH NBS, p-toluenesulfonic acid Acetonitrile 82 2 93
PTAB in THF Phenyltrimethylammonium tribromide THF 0→20 1.3 100
Oxone/NH₄Br Oxone, ammonium bromide Methanol 65 1.5 86

Phenyltrimethylammonium Tribromide (PTAB) in Tetrahydrofuran

PTAB (22.6 g, 60 mmol) in THF at 0°C brominates 1-(4-chlorophenyl)ethanone quantitatively within 80 minutes. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Oxone-Ammonium Bromide System

A green chemistry approach employs Oxone (1.35 g) and NH₄Br (0.215 g) in methanol under reflux, yielding 86% product. Mechanistic studies suggest bromide oxidation to Br⁺, facilitating electrophilic substitution.

Oximation of 2-Bromo-1-(4-chlorophenyl)ethanone

The α-bromo ketone undergoes condensation with hydroxylamine to form the target oxime. Two protocols dominate:

Hydroxylamine Hydrochloride in Pyridine

Adapting methodology from, 2-bromo-1-(4-chlorophenyl)ethanone (1.62 g, 6.18 mmol) and hydroxylamine hydrochloride (0.43 g, 6.18 mmol) in pyridine (50 mL) reflux for 1 hour, yielding 73% after aqueous workup. Pyridine acts as both solvent and base, neutralizing HCl and driving imine formation.

Solvent-Free Conditions with Acetic Acid Catalyst

A solvent-free approach mixes the ketone (10 mmol) and hydroxylamine (15 mmol) with acetic acid (0.5 mL) at 150°C for 40 minutes, achieving 89% conversion. This method reduces side reactions but requires strict temperature control to prevent decomposition.

Reaction Scheme:
$$
\text{2-Bromo-1-(4-chlorophenyl)ethanone} + \text{NH}_2\text{OH} \xrightarrow{\text{AcOH}} \text{this compound}
$$

Stereochemical and Purity Considerations

Z/E Isomerism in Oxime Formation

As observed in, α-halo oximes exhibit Z/E isomerism dependent on reaction conditions. Ethanol with sulfuric acid favors a 70:30 Z/E ratio, while pyridine promotes higher E-selectivity (85:15).

Purification and Characterization

Crude products are purified via silica gel chromatography (PE/DCM) or recrystallization from ethanol. NMR analysis (H,C) confirms structure:

  • 1H NMR (CDCl₃): δ 7.90 (d, J=8.3 Hz, 2H, ArH), 7.64 (d, J=8.3 Hz, 2H, ArH), 4.48 (s, 2H, CH₂Br), 2.74 (q, J=7.6 Hz, 2H, CH₂CH₃).
  • IR : ν 1634 cm⁻¹ (C=N), 3208 cm⁻¹ (N-OH).

Alternative Pathways and Byproduct Mitigation

Side Reactions

Competing pathways include:

  • Over-oximation : Excess hydroxylamine leads to diaryl oxadiazoles.
  • Dehydrohalogenation : Base catalysts (e.g., Et₃N) may eliminate HBr, forming α,β-unsaturated ketones.

Byproduct Minimization Strategies

  • Stoichiometric Control : Limiting NH₂OH to 1.2 equivalents prevents over-oximation.
  • Low-Temperature Workup : Quenching at 0°C reduces HBr elimination.

Industrial-Scale Adaptations

Continuous Flow Bromination

PTAB-mediated bromination in THF achieves 100% conversion under flow conditions (residence time: 20 minutes), enabling kilogram-scale production.

Catalytic Recycling

CuBr₂ in ethyl acetate allows catalyst recovery via hexane extraction, reducing metal waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction can yield amines or hydroxylamines.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS)

Major Products

The major products formed from these reactions include various substituted hydroxylamines, nitroso compounds, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Pathways involved may include oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Research Implications

The target compound’s unique substitution pattern offers a balance of lipophilicity and reactivity, making it a candidate for further studies in medicinal chemistry (e.g., protease inhibition) or materials science. Comparative data underscore the need for targeted syntheses and bioassays to elucidate structure-activity relationships.

Q & A

Q. What solvent systems yield high-quality crystals for SCXRD?

  • Methodological Answer : Slow evaporation from dichloromethane/hexane (1:3 v/v) at 4°C produces diffraction-quality crystals. For brominated compounds, avoid polar solvents (e.g., methanol) to prevent halogen bond disruption .

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